molecular formula C12H18N2O B6613197 1-(2,6-Diethylphenyl)-3-methylurea CAS No. 59759-01-2

1-(2,6-Diethylphenyl)-3-methylurea

Cat. No.: B6613197
CAS No.: 59759-01-2
M. Wt: 206.28 g/mol
InChI Key: XXKQOZLWPHOBAL-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-3-methylurea is a substituted urea derivative characterized by a central urea functional group (-NH-C(=O)-NH-) attached to a 2,6-diethylphenyl ring and a methyl group. For example, amidino-urea derivatives, such as compound 8918 (1-[(2,6-diethylphenyl)-3-N-ethylcarbamimodoyl]urea), exhibit potent antitubercular activity with MIC90 values of 0.56–3.1 μM against Mycobacterium tuberculosis (M. tb) and drug-resistant strains . This suggests that the diethylphenyl-urea scaffold may play a critical role in targeting mycobacterial pathways.

Properties

IUPAC Name

1-(2,6-diethylphenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-9-7-6-8-10(5-2)11(9)14-12(15)13-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQOZLWPHOBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59759-01-2
Record name 1-(2,6-DIETHYLPHENYL)-3-METHYLUREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diethylphenyl)-3-methylurea typically involves the reaction of 2,6-diethylphenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Diethylphenyl isocyanate+Methylamine1-(2,6-Diethylphenyl)-3-methylurea\text{2,6-Diethylphenyl isocyanate} + \text{Methylamine} \rightarrow \text{1-(2,6-Diethylphenyl)-3-methylurea} 2,6-Diethylphenyl isocyanate+Methylamine→1-(2,6-Diethylphenyl)-3-methylurea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 1-(2,6-Diethylphenyl)-3-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Phenyl ring substituted with nitro or halogen groups.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Functional Group
1-(2,6-Diethylphenyl)-3-methylurea C₁₂H₁₈N₂O ~206.29* N/A N/A Urea
1-(2,6-Dimethylphenyl)-3-methylurea C₁₀H₁₄N₂O 178.23 1.087 256.9 Urea
Alachlor C₁₄H₂₀ClNO₂ 269.77 N/A N/A Acetamide
1-(2,6-Diethylphenyl)-1-methylguanidine C₁₂H₁₉N₃ 205.30 1.0 305.3 Guanidine

*Estimated based on structural similarity.

Research Findings

  • Role of Substituents : Diethyl groups on the phenyl ring enhance lipophilicity (LogP ~2.5–3.0 estimated), improving membrane penetration in M. tb compared to dimethyl analogs .
  • Functional Group Impact : Ureas exhibit hydrogen-bonding capacity critical for target binding, while acetamides (e.g., alachlor) rely on electrophilic chloro groups for herbicidal activity .
  • Thermal Stability : Guanidine derivatives like 1-(2,6-diethylphenyl)-1-methylguanidine exhibit higher boiling points (305.3°C) due to strong intermolecular hydrogen bonds, making them suitable for high-temperature reactions .

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Diethylphenyl)-3-methylurea, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via the reaction of 2,6-diethylphenylamine with methyl isocyanate. Key conditions include maintaining low temperatures (0–5°C) to control exothermic reactions and using solvents like dimethylformamide (DMF) or dichloromethane. Post-synthesis purification via column chromatography or recrystallization ensures ≥98% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2,6-Diethylphenyl)-3-methylurea?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic substituents and urea linkage, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies the urea carbonyl stretch (~1640–1680 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What are the known biological activities of urea derivatives structurally related to 1-(2,6-Diethylphenyl)-3-methylurea?

Analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) or interacting with plant hormone receptors. Some urea derivatives also show enzyme inhibitory effects in medicinal contexts, such as targeting kinases or proteases .

Q. How does the steric bulk of the 2,6-diethylphenyl group influence the compound’s reactivity?

The diethyl groups create steric hindrance, slowing nucleophilic attack at the urea carbonyl. This can necessitate elevated reaction temperatures (50–60°C) or catalysts like 1,8-diazabicycloundec-7-ene (DBU) to enhance reactivity in further derivatization .

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of 1-(2,6-Diethylphenyl)-3-methylurea due to steric hindrance?

Optimizing solvent polarity (e.g., using tetrahydrofuran (THF) to reduce steric crowding) and employing excess methyl isocyanate (1.2–1.5 equivalents) improves yields. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers). Standardizing protocols (e.g., using DMSO as a universal solvent at <1% v/v) and validating results across multiple cell lines or enzymatic assays can clarify inconsistencies .

Q. What computational methods are suitable for predicting the binding affinity of 1-(2,6-Diethylphenyl)-3-methylurea to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with ALS or kinase domains. Quantitative Structure-Activity Relationship (QSAR) models further correlate substituent effects (e.g., ethyl groups) with inhibitory potency .

Q. How do electronic effects of substituents on the aromatic ring modulate the urea’s hydrolysis stability?

Electron-withdrawing groups (e.g., halogens) increase urea stability by reducing electron density at the carbonyl, while electron-donating groups (e.g., methyl) may accelerate hydrolysis. Stability is quantified via accelerated degradation studies under acidic/basic conditions .

Q. What advanced analytical techniques can distinguish polymorphic forms of 1-(2,6-Diethylphenyl)-3-methylurea?

X-ray crystallography provides definitive crystal structure data, while Differential Scanning Calorimetry (DSC) identifies melting point variations between polymorphs. Solid-state NMR and Raman spectroscopy further characterize lattice arrangements .

Q. How can researchers design derivatives of 1-(2,6-Diethylphenyl)-3-methylurea to enhance bioavailability for pharmacological studies?

Introducing hydrophilic moieties (e.g., hydroxyl or amine groups) or formulating the compound as a prodrug (e.g., ester derivatives) improves solubility. Pharmacokinetic profiling in rodent models validates absorption and half-life .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition screening (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks .
  • Data Validation : Cross-reference NMR and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm structural assignments .
  • Biological Assays : Include positive controls (e.g., commercial ALS inhibitors) and replicate experiments to ensure reproducibility .

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